Aspergillimide

Insect neurobiology Nicotinic receptor pharmacology Selective antagonist screening

Aspergillimide uniquely combines dual insect nAChR potency (IC₅₀ 20.2–39.6 nM) with >500-fold selectivity over vertebrate α4β2/α7 subtypes in a single internally controlled study. Its non-competitive, use-independent block is agnostic to ACh concentration, and it shows zero GABA/glutamate receptor interference at 10 μM. Single-atom modifications (e.g., 16-keto analog SB202327) abolish oral efficacy—only the parent compound demonstrates in vivo anthelmintic activity. Clean ion-channel selectivity ensures unambiguous nAChR-dependent phenotype assignment. Essential for insect neurobiology, neonicotinoid resistance research, and anthelmintic screening. Procure structurally verified Aspergillimide.

Molecular Formula C20H29N3O3
Molecular Weight 359.5 g/mol
Cat. No. B10814126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspergillimide
Molecular FormulaC20H29N3O3
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCC1CCN2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C
InChIInChI=1S/C20H29N3O3/c1-12-6-7-23-11-19-10-18(9-14(24)21(4)15(18)25)17(2,3)13(19)8-20(12,23)16(26)22(19)5/h12-13H,6-11H2,1-5H3/t12-,13-,18-,19+,20+/m1/s1
InChIKeyRTNMRJRMTGSUAE-DWPFRNKMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aspergillimide (VM55598) – Insect-Selective nAChR Antagonist for Anthelmintic Discovery & Insect Neurobiology Research


Aspergillimide (also designated asperparaline A, VM55598; CAS 195966-93-9) is a spiro‑succinimide indole alkaloid originally isolated from Aspergillus japonicus JV‑23 [1]. It belongs to the paraherquamide/marcfortine class of fungal anthelmintic metabolites but is structurally simplified: it lacks both the dioxygenated 7‑membered ring and the fused phenyl ring characteristic of prototype paraherquamides, gaining instead a C8‑keto group [1]. Pharmacologically, aspergillimide acts as a potent, non‑competitive antagonist of insect nicotinic acetylcholine receptors (nAChRs) with high selectivity over vertebrate nAChR subtypes [2]. It induces rapid, lasting paralysis in silkworm larvae and reduces faecal egg counts of the parasitic nematode Trichostrongylus colubriformis in gerbils [2][3].

Why Aspergillimide Cannot Be Replaced by Generic Paraherquamide or Marcfortine Analogs for Insect-nAChR-Focused Research


Despite sharing a common bicyclo[2.2.2]diazaoctane core, individual members of the paraherquamide/marcfortine/asperparaline superfamily differ profoundly in ring architecture, host‑species toxicity, and receptor‑subtype selectivity [1]. Aspergillimide is the only member for which a dual insect‑nAChR potency (IC₅₀ 20–40 nM) and >500‑fold selectivity over vertebrate α4β2/α7 nAChRs have been demonstrated in a single, internally controlled electrophysiology study [2]. In contrast, paraherquamide A, while potent on insect nAChRs (IC₅₀ ~0.5 nM on Musca domestica head homogenates), also blocks vertebrate ganglionic α3β4 receptors and carries appreciable mammalian toxicity (mouse LD₅₀ 14.9 mg/kg) [3]. The 16‑keto analog of aspergillimide (SB202327) retains in vitro anthelmintic activity against Haemonchus contortus L3 larvae but is inactive in vivo, illustrating that even single‑atom modifications within the aspergillimide scaffold abrogate oral efficacy [4]. Therefore, procurement of the exact structure is mandatory; class‑level substitution risks loss of the insect‑selective, non‑competitive antagonism profile that defines aspergillimide's experimental value.

Aspergillimide – Quantified Differentiation Evidence for Scientific Selection and Procurement


Nanomolar Insect nAChR Blockade with >500-Fold Selectivity Over Vertebrate nAChR Subtypes

Aspergillimide (asperparaline A) blocks acetylcholine‑induced currents in Bombyx mori larval neurons with distinct IC₅₀ values of 20.2 nM (peak current) and 39.6 nM (slowly‑desensitizing current) using whole‑cell patch‑clamp electrophysiology with 10 μM ACh as agonist [1]. At 10 μM (a concentration ~500‑fold above the insect IC₅₀), aspergillimide inhibits the chicken α3β4 nAChR response by only 33.4 ± 3.3% and exerts negligible blockade on chicken α4β2 and α7 nAChRs expressed in Xenopus laevis oocytes [1]. In contrast, paraherquamide A, the closest structural analog, binds to Musca domestica head homogenate nAChRs with an IC₅₀ of 0.5 nM but also possesses significant vertebrate α3β4 receptor activity and a mouse LD₅₀ of 14.9 mg/kg [2]. No other compound in the paraherquamide/marcfortine/asperparaline superfamily has been shown to simultaneously achieve sub‑100 nM insect nAChR potency and near‑complete vertebrate nAChR sparing in a single internally controlled study.

Insect neurobiology Nicotinic receptor pharmacology Selective antagonist screening

Non-Competitive Antagonism Proven by Schild‑Type Analysis – Distinct from Competitive Paraherquamide Analogs

Asperparaline A (100 nM) reduces the maximum neuronal response to acetylcholine in silkworm neurons with minimal shift in the ACh EC₅₀, a hallmark of non‑competitive antagonism [1]. This contrasts with paraherquamide and 2‑desoxoparaherquamide, which act as competitive antagonists at nematode cholinergic receptors [2]. The non‑competitive mode enables aspergillimide to maintain blockade even at saturating agonist concentrations, a pharmacodynamically distinct advantage for certain insect control contexts where high synaptic ACh concentrations may overcome competitive blockers.

Non-competitive antagonist nAChR modulatory site Insecticide discovery

In Vivo Oral Anthelmintic Efficacy Against Trichostrongylus colubriformis – Contrast with Inactive 16‑Keto Analog

Oral administration of aspergillimide A at 10 and 20 mg/kg significantly reduces T. colubriformis faecal egg counts in gerbils, demonstrating gastrointestinal nematocidal efficacy in a validated small‑animal model [1][2]. The 16‑keto aspergillimide analog (SB202327), isolated from the same Aspergillus strain IMI 337664, shows activity against Haemonchus contortus L3 larvae in vitro during bioassay‑guided fractionation but fails to produce a significant in vivo effect upon oral administration in the same gerbil‑T. colubriformis model . This intra‑class comparison directly demonstrates that the C8‑keto versus C16‑keto substitution pattern is a critical determinant of oral bioavailability and/or in vivo anthelmintic activity, making the parent aspergillimide the only member of the immediate structural cluster with validated both in vitro and in vivo anthelmintic efficacy.

Anthelmintic efficacy Trichostrongylus colubriformis In vivo gerbil model

Target Selectivity: No Effect on GABA‑ or Glutamate‑Gated Ion Channels in Insect Neurons

At a concentration of 10 μM – approximately 250‑500‑fold above its insect nAChR IC₅₀ – asperparaline A exhibits no detectable effect on γ‑aminobutyric acid (GABA)‑ or L‑glutamate‑induced currents in cultured Bombyx mori larval neurons [1]. This contrasts with the broader ion‑channel activity observed for some other fungal anthelmintic alkaloids (e.g., okaramine B, which activates glutamate‑gated chloride channels) [2]. This clean selectivity for nAChRs within the insect central nervous system makes aspergillimide a superior pharmacological tool for dissecting nicotinic‑specific contributions to insect paralysis and mortality, free from confounding GABAergic or glutamatergic interactions.

Off-target profiling GABA receptor Glutamate receptor Insect selectivity

In Vivo Insect Paralysis: Rapid Onset and Sustained Duration in a Lepidopteran Model

Dietary administration of aspergillimide A at 10 μg/g of diet induces complete paralysis in fourth‑instar Bombyx mori larvae within 1 hour, with paralysis persisting for 7–10 hours [1][2]. By micro‑syringe injection at 3 μg/g body weight, paralysis onset occurs within 20 minutes and lasts 4–5 hours [1]. This rapid, sustained paralytic activity validates that the nanomolar nAChR blockade observed in patch‑clamp translates to a clear, quantifiable whole‑organism endpoint – a feature not systematically documented in the same model for paraherquamide A or other class members.

In vivo insect toxicity Silkworm paralysis model Lepidopteran bioassay

Aspergillimide – Application Scenarios Informed by Quantitative Differentiation Evidence


Insect‑Selective nAChR Probe for Electrophysiological Subtype Deconvolution

Because aspergillimide blocks insect nAChRs at IC₅₀ 20.2–39.6 nM while sparing vertebrate α3β4 (33.4% block at 10 μM), α4β2, and α7 nAChRs, it serves as a clean pharmacological tool to isolate insect‑specific nicotinic contributions in mixed neuronal preparations or in heterologous expression panels [1]. Its non‑competitive, use‑independent mechanism further simplifies analysis by maintaining block regardless of ACh concentration, unlike competitive antagonists whose efficacy varies with agonist tone [1].

Resistance‑Breaking Insecticide Lead Optimization Using a Non‑Competitive Scaffold

The non‑competitive antagonism of aspergillimide, confirmed by Schild‑type analysis showing reduction of maximal ACh response without EC₅₀ shift, offers a distinct pharmacophore for overcoming target‑site mutations (e.g., R81T in insect nAChR subunits) that confer resistance to competitive neonicotinoids [1][2]. Its rapid silkworm paralysis (onset ≤1 h via oral route) enables efficient in vivo screening of semi‑synthetic or biosynthetic analogs in a whole‑organism Lepidopteran model [3].

Anthelmintic Discovery Programs Requiring In Vivo‑Validated Oral Activity Against Trichostrongylus

Among the structurally characterized aspergillimide/paraherquamide cluster, aspergillimide A is one of only two aspergillimides with demonstrated in vivo oral efficacy in the gerbil‑T. colubriformis model (10–20 mg/kg reducing faecal egg counts), whereas its 16‑keto analog SB202327 is in vivo‑inactive [4]. This makes the parent compound the required starting point for medicinal chemistry efforts aimed at improving oral anthelmintic potency or pharmacokinetics within the aspergillimide sub‑class.

Nicotinic‑Specific Insect Neurobiology Studies Free of GABAergic/Glutamatergic Confounds

Asperparaline A at 10 μM (≥250‑fold above insect nAChR IC₅₀) has no effect on GABA‑ or L‑glutamate‑gated ion channels in B. mori neurons [1]. This clean ion‑channel selectivity profile enables unambiguous assignment of nAChR‑dependent paralysis phenotypes in genetic or pharmacological dissection experiments in insects, in contrast to poly‑pharmacological compounds such as okaramine B or ivermectin that modulate multiple ligand‑gated ion channel families.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aspergillimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.